1,2-Benzenediamine, 4-[2,2'-bi-1H-benzimidazol]-5-yl-
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Overview
Description
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
The synthesis of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- typically involves the condensation of 1,2-benzenediamine with aldehydes. This reaction is often catalyzed by acids or metal catalysts to facilitate the formation of the benzimidazole ring. For example, the condensation reaction between 1,2-benzenediamine and aldehydes can be catalyzed by copper oxide nanoparticles . Industrial production methods may involve the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogens or other substituents can be introduced. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- has numerous scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: This compound has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- involves its interaction with various molecular targets and pathways. For example, benzimidazole derivatives can inhibit enzymes like xanthine oxidase, which is involved in the production of uric acid . This inhibition can lead to therapeutic effects, such as reducing inflammation and pain in conditions like gout. The compound can also interact with DNA and proteins, leading to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- can be compared with other benzimidazole derivatives, such as:
1,2-Benzenediamine: A simpler compound that serves as a precursor for the synthesis of more complex benzimidazole derivatives.
5,6-Dimethylbenzimidazole: Known for its role as a breakdown product of vitamin B12 and its biological activities.
2-Aminobenzimidazole: Used in acid/base catalysis and as a substitute for guanidinium groups in receptor molecules. The uniqueness of 1,2-Benzenediamine, 4-[2,2’-bi-1H-benzimidazol]-5-yl- lies in its specific structure, which allows for unique interactions with biological targets and its potential for diverse applications in various fields.
Properties
CAS No. |
862279-51-4 |
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Molecular Formula |
C20H16N6 |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
4-[2-(1H-benzimidazol-2-yl)-3H-benzimidazol-5-yl]benzene-1,2-diamine |
InChI |
InChI=1S/C20H16N6/c21-13-7-5-11(9-14(13)22)12-6-8-17-18(10-12)26-20(25-17)19-23-15-3-1-2-4-16(15)24-19/h1-10H,21-22H2,(H,23,24)(H,25,26) |
InChI Key |
PZBLGPWTBYTISL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=NC4=C(N3)C=C(C=C4)C5=CC(=C(C=C5)N)N |
Origin of Product |
United States |
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